1-(1-Hydroxycyclopentyl)cyclobutane-1-carboxylic acid
Description
1-(1-Hydroxycyclopentyl)cyclobutane-1-carboxylic acid is a bicyclic carboxylic acid derivative characterized by a cyclobutane ring fused to a hydroxy-substituted cyclopentyl group. These compounds are typically used in pharmaceutical research as intermediates for drug discovery, owing to their rigid bicyclic frameworks that enhance metabolic stability and receptor binding .
Properties
Molecular Formula |
C10H16O3 |
|---|---|
Molecular Weight |
184.23 g/mol |
IUPAC Name |
1-(1-hydroxycyclopentyl)cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C10H16O3/c11-8(12)9(4-3-5-9)10(13)6-1-2-7-10/h13H,1-7H2,(H,11,12) |
InChI Key |
DZTJTLALDYOOPS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(C2(CCC2)C(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Hydroxycyclopentyl)cyclobutane-1-carboxylic acid typically involves the following steps:
Formation of the Cyclobutane Ring: This can be achieved through involving suitable precursors.
Introduction of the Cyclopentyl Group: This step may involve the use of organometallic reagents to attach the cyclopentyl group to the cyclobutane ring.
Industrial Production Methods
Industrial production methods for 1-(1-Hydroxycyclopentyl)cyclobutane-1-carboxylic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
1-(1-Hydroxycyclopentyl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to form an alcohol.
Substitution: The hydroxyl and carboxylic acid groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Formation of cyclobutanone derivatives.
Reduction: Formation of cyclobutanol derivatives.
Substitution: Formation of cyclobutyl halides or esters.
Scientific Research Applications
1-(1-Hydroxycyclopentyl)cyclobutane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(1-Hydroxycyclopentyl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups play a crucial role in its reactivity and binding affinity to target molecules. These interactions can modulate various biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key physicochemical parameters of 1-(1-Hydroxycyclopentyl)cyclobutane-1-carboxylic acid with structurally related cyclobutane-carboxylic acid derivatives:
Key Research Findings
- Pharmaceutical Relevance: 1-Aminocyclobutane-1-carboxylic acid derivatives are investigated for their role in inhibiting enzymes like β-lactamases, critical for antibiotic resistance .
- Fluorinated Derivatives : The trifluoromethyl group in 1-(Trifluoromethyl)cyclobutane-1-carboxylic acid enhances bioavailability and binding affinity in protease inhibitors .
- Radiolabeled Analogs: ¹⁴C-labeled 1-aminocyclopropane-1-carboxylic acid (structurally related) is used in plant ethylene biosynthesis studies, highlighting the versatility of cyclobutane/cyclopentane frameworks in tracer applications .
Biological Activity
1-(1-Hydroxycyclopentyl)cyclobutane-1-carboxylic acid is a compound of interest due to its unique structural features and potential biological activities. This article reviews the available literature on its biological properties, including synthesis, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and its structure, which includes a cyclobutane ring and a hydroxycyclopentyl group. The presence of both a carboxylic acid and a hydroxyl group suggests potential for various interactions with biological targets.
Research indicates that compounds similar to 1-(1-Hydroxycyclopentyl)cyclobutane-1-carboxylic acid may function through several mechanisms:
- Inhibition of Enzymatic Activity : Some studies suggest that cyclobutane derivatives act as inhibitors of key enzymes involved in metabolic pathways, potentially affecting cholesterol biosynthesis and other lipid-related processes .
- Anticancer Properties : Analogous compounds have shown promise in cancer treatment by inhibiting cell proliferation and inducing apoptosis in various cancer cell lines .
Case Studies
One notable study explored the effects of cyclobutane derivatives on gliosarcoma cells. The results demonstrated significant uptake via L-type amino acid transporters, indicating potential for use as radiotracers in tumor imaging . Additionally, compounds structurally related to 1-(1-Hydroxycyclopentyl)cyclobutane-1-carboxylic acid have been investigated for their roles as antagonists against lysophosphatidic acid (LPA) receptors, which are implicated in several pathological conditions including fibrosis and cancer .
Synthesis
The synthesis of 1-(1-Hydroxycyclopentyl)cyclobutane-1-carboxylic acid typically involves multi-step organic reactions. A common method is through the asymmetric intramolecular Mannich reaction, which allows for the introduction of the hydroxy group while maintaining stereochemical integrity .
Data Table: Summary of Biological Activities
Safety and Toxicity
While specific toxicity data for 1-(1-Hydroxycyclopentyl)cyclobutane-1-carboxylic acid is limited, related compounds have been evaluated for safety. Studies indicate low local toxicity with no significant systemic effects observed in animal models .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(1-Hydroxycyclopentyl)cyclobutane-1-carboxylic acid, and how can reaction yields be optimized?
- Methodological Answer :
- Cyclobutane Ring Formation : Utilize [2+2] photocycloaddition or cyclization of γ-keto acids under acidic conditions. For example, cyclopropane/cyclobutane derivatives are often synthesized via Hofmann rearrangement or electro-induced methods (analogous to cyclopropylamine synthesis ).
- Hydroxylation : Introduce the hydroxy group via oxidation of a cyclopentyl precursor (e.g., using m-CPBA or enzymatic catalysis) .
- Yield Optimization : Monitor reaction progress via TLC or HPLC. Use catalysts like BF₃·Et₂O for cyclization or NaBH₄ for selective reduction. Typical yields range from 40–65%; purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) improves purity .
Q. How can researchers characterize the structural and thermal stability of this compound?
- Methodological Answer :
- Structural Analysis :
- NMR : ¹H NMR (DMSO-d₆) to identify hydroxy (δ 4.5–5.5 ppm) and carboxylic acid (δ 12–13 ppm) protons. ¹³C NMR confirms cyclobutane (δ 25–35 ppm) and cyclopentyl (δ 70–80 ppm) carbons .
- FT-IR : Peaks at ~3200–3500 cm⁻¹ (O-H stretch), 1700 cm⁻¹ (C=O), and 1250 cm⁻¹ (C-O) .
- Thermal Stability : Perform TGA/DSC under nitrogen. Cyclobutane derivatives typically decompose above 200°C; monitor for mass loss correlating with decarboxylation or ring-opening .
Q. What are the solubility and formulation challenges for this compound in aqueous and organic systems?
- Methodological Answer :
- Solubility Testing : Use shake-flask method in buffers (pH 2–12) and solvents (DMSO, ethanol). Carboxylic acid groups enhance water solubility at high pH (>7), while the hydroxycyclopentyl moiety increases lipophilicity. Predicted logP: ~1.5 (via ChemDraw) .
- Formulation : For in vitro assays, dissolve in DMSO (stock solution ≤10 mM) and dilute in PBS. For hydrophobic matrices (e.g., lipid nanoparticles), use PEG-400 or Tween-80 as co-solvents .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity in nucleophilic or electrophilic reactions?
- Methodological Answer :
- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level. Analyze Fukui indices to identify nucleophilic (cyclopentyl-OH) and electrophilic (carboxylic acid) sites .
- MD Simulations : Simulate solvent interactions (water, DMSO) to assess hydrolysis susceptibility. Cyclobutane strain energy (~26 kcal/mol) may enhance ring-opening reactivity .
Q. What experimental strategies resolve contradictions in reported stability data under oxidative conditions?
- Methodological Answer :
- Controlled Oxidation Studies : Expose the compound to H₂O₂ (1–5% v/v) or Fenton’s reagent (Fe²⁺/H₂O₂). Monitor degradation via LC-MS; cyclobutane rings are prone to radical-mediated cleavage .
- Stabilization : Add antioxidants (e.g., BHT, 0.1% w/v) or store under inert gas (argon). Stability correlates with steric shielding of the hydroxy group .
Q. How can researchers design in vitro toxicological assays to evaluate cellular uptake and cytotoxicity?
- Methodological Answer :
- Cellular Uptake : Label with fluorescent tags (e.g., FITC) and quantify via flow cytometry in HEK-293 or HepG2 cells .
- Cytotoxicity : Perform MTT assays (24–72 hr exposure). IC₅₀ values for cyclobutane-carboxylic acids typically range from 50–200 μM; compare to positive controls (e.g., cisplatin) .
Q. What role could this compound play in designing conformationally constrained peptide mimics?
- Methodological Answer :
- Peptide Backbone Modification : Replace proline or pipecolic acid with this compound to restrict torsion angles (φ/ψ). Synthesize via solid-phase peptide synthesis (Fmoc strategy, HBTU activation) .
- Biological Activity : Test in enzyme inhibition assays (e.g., ACE or proteases). Cyclobutane rigidity enhances binding entropy; IC₅₀ improvements of 2–5× have been reported for similar analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
